

An In-depth Technical Guide to 25F-NBOMe: Chemical Structure and Properties

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Compound of Interest

Compound Name: 25F-NBOMe

Cat. No.: B13437492

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **25F-NBOMe** (2C-F-NBOMe), a potent serotonin 5-HT₂ receptor agonist. The information is compiled from peer-reviewed literature and scientific databases to support research and drug development activities.

Chemical Identity and Structure

25F-NBOMe, systematically named 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a synthetic phenethylamine. It is the N-(2-methoxybenzyl) derivative of the 2C-F phenethylamine. The addition of the N-benzyl moiety significantly increases its potency at the serotonin 5-HT_{2a} receptor compared to its parent compound.^[1]

Chemical Structure:

Physicochemical and Pharmacological Properties

Quantitative data regarding the physicochemical and pharmacological properties of **25F-NBOMe** are summarized below. These properties are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

Table 1: Physicochemical Properties of 25F-NBOMe

Property	Value	Source
IUPAC Name	2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine	[1]
Molecular Formula	C ₁₈ H ₂₂ FNO ₃	[1]
Molar Mass	319.376 g/mol	[1]
Canonical SMILES	<chem>COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC</chem>	[1]
InChI Key	DFTJMIFNIHIWAJ-UHFFFAOYSA-N	[1]
XLogP3 (Computed)	3.3	PubChem
pKa (Predicted)	~9.8 (Based on phenethylamine core)	[2]
Aqueous Solubility	Not experimentally determined. Predicted to be low.	-

Table 2: Pharmacological Properties of 25F-NBOMe at Serotonin (5-HT) Receptors

Receptor Target	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Efficacy (E _{max} , %)	Source
5-HT _{2a}	3.3	16	75	[1]
5-HT _{2B}	7.5	Not Determined	Not Determined	[1]
5-HT _{2C} (rat)	43	25	92	[1]
5-HT _{1B}	6,331	Not Determined	Not Determined	[1]
5-HT _{1D}	5,052	Not Determined	Not Determined	[1]
5-HT ₆	80	Not Determined	Not Determined	[1]

Key Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the primary signaling cascade activated by **25F-NBOMe** and the general experimental workflow for its synthesis and characterization.

Signaling Pathway

25F-NBOMe is a potent agonist at the serotonin 5-HT_{2a} receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway. Activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium.

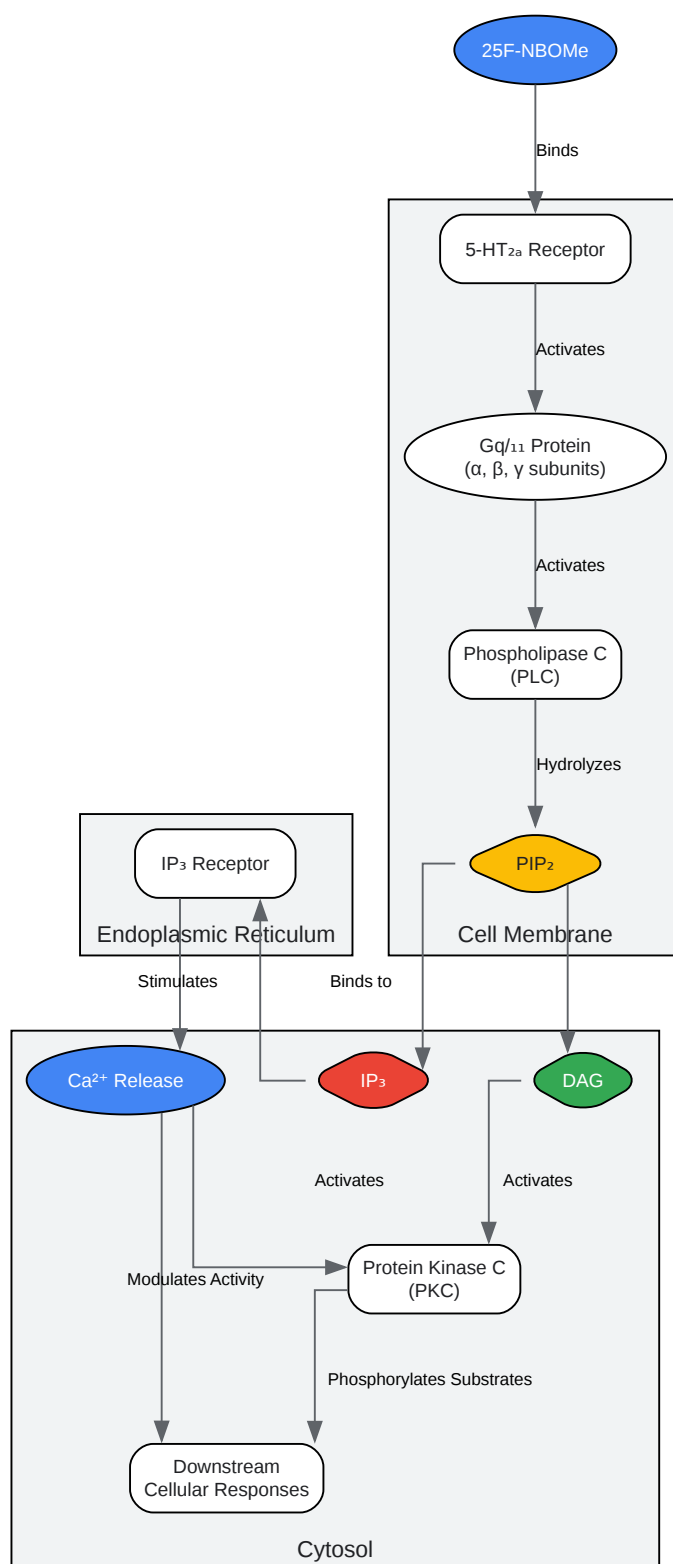


Figure 1: 25F-NBOMe-Mediated 5-HT_{2a} Receptor Signaling

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Figure 1: Canonical 5-HT_{2a} receptor Gq/11 signaling pathway activated by **25F-NBOMe**.

Experimental Workflow

The synthesis, purification, and pharmacological evaluation of **25F-NBOMe** follows a structured workflow to ensure compound identity, purity, and activity.

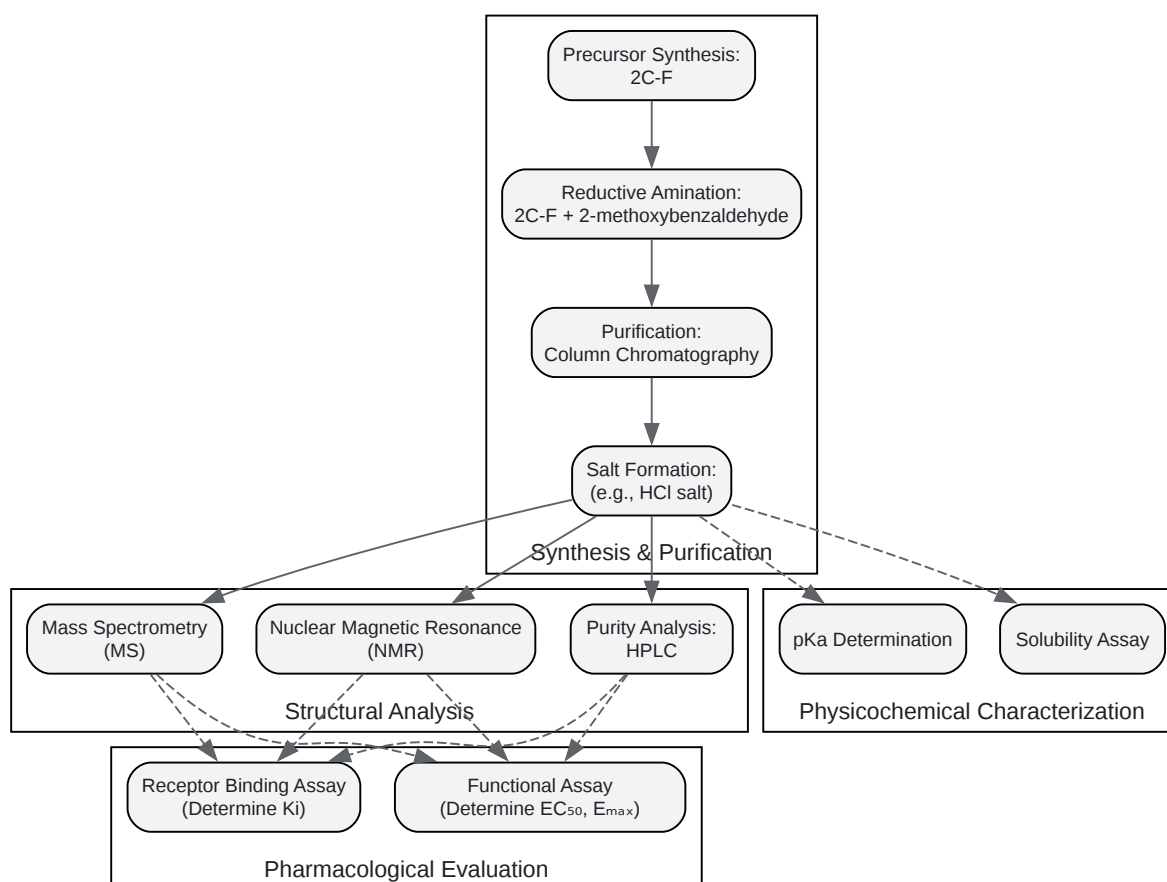


Figure 2: Experimental Workflow for 25F-NBOMe

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Figure 2: General workflow for synthesis, analysis, and characterization of **25F-NBOMe**.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices in medicinal chemistry and pharmacology.

Synthesis of **25F-NBOMe** via Reductive Amination

This protocol describes the synthesis of **25F-NBOMe** from its precursor, 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F).

- Objective: To synthesize **25F-NBOMe** hydrochloride.
- Reaction: Reductive amination of 2C-F with 2-methoxybenzaldehyde, followed by salt formation.
- Materials:
 - 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine (2C-F)
 - 2-methoxybenzaldehyde
 - Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH_3CN)
 - Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
 - Glacial acetic acid (catalytic amount)
 - Saturated sodium bicarbonate solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4)
 - Diethyl ether
 - Hydrochloric acid (in diethyl ether or isopropanol)
- Procedure:

- Imine Formation: To a solution of 2C-F (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
- Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **25F-NBOMe** freebase. Purify the crude product using column chromatography on silica gel.
- Salt Formation: Dissolve the purified freebase in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **25F-NBOMe** hydrochloride.

Radioligand Binding Assay for 5-HT_{2a} Receptor Affinity (K_i)

This protocol outlines a competitive binding assay to determine the inhibitory constant (K_i) of **25F-NBOMe** for the human 5-HT_{2a} receptor.

- Objective: To determine the binding affinity (K_i) of **25F-NBOMe** at the 5-HT_{2a} receptor.
- Principle: The assay measures the ability of a test compound (**25F-NBOMe**) to compete with a radiolabeled antagonist ($[^3\text{H}]$ ketanserin) for binding to the receptor.
- Materials:
 - Receptor Source: Cell membranes from HEK293 cells stably expressing the recombinant human 5-HT_{2a} receptor.

- Radioligand: [^3H]Ketanserin (specific activity >60 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Ligand: Ketanserin (10 μM) or Mianserin (10 μM).
- Test Compound: **25F-NBOMe**, serially diluted.
- 96-well microplates, glass fiber filter mats, scintillation cocktail.
- Procedure:
 - Assay Setup: In a 96-well plate, add assay components for a final volume of 200 μL per well.
 - Total Binding: Assay buffer, [^3H]Ketanserin (final concentration ~1-2 nM), and receptor membrane suspension.
 - Non-specific Binding: Non-specific ligand, [^3H]Ketanserin, and receptor membrane suspension.
 - Test Compound: Serial dilutions of **25F-NBOMe**, [^3H]Ketanserin, and receptor membrane suspension.
 - Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
 - Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
 - Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
 - Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Determine the IC_{50} value of **25F-NBOMe** by fitting the competition data to a sigmoidal dose-response curve. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} /$

$(1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Mobilization Functional Assay (EC_{50} and E_{max})

This protocol describes a cell-based functional assay to measure the potency (EC_{50}) and efficacy (E_{max}) of **25F-NBOMe** at the Gq-coupled 5-HT_{2a} receptor.

- Objective: To quantify the agonist activity of **25F-NBOMe** at the 5-HT_{2a} receptor.
- Principle: Agonist binding to the 5-HT_{2a} receptor activates the Gq pathway, leading to an increase in intracellular calcium ($[Ca^{2+}]_i$). This increase is measured using a calcium-sensitive fluorescent dye.
- Materials:
 - Cell Line: HEK293 cells stably expressing the human 5-HT_{2a} receptor.
 - Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
 - Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
 - Test Compound: **25F-NBOMe**, serially diluted.
 - Reference Agonist: Serotonin (5-HT).
 - Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent plate reader with kinetic fluorescence reading and liquid handling.
- Procedure:
 - Cell Plating: Seed the HEK293/5-HT_{2a} cells into the assay plates at an appropriate density (e.g., 20,000-50,000 cells per well) and incubate overnight.
 - Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate the plate for 45-60 minutes at

37°C, protected from light.

- Compound Preparation: Prepare serial dilutions of **25F-NBOMe** and the reference agonist (5-HT) in a separate compound plate.
- Signal Detection: Place the cell plate and compound plate into the FLIPR instrument. Initiate the kinetic read, which involves measuring baseline fluorescence for 10-20 seconds, followed by the automated addition of the test compounds and continued measurement for 1-3 minutes.
- Data Analysis: The change in fluorescence intensity over time reflects the increase in $[Ca^{2+}]_i$. Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of **25F-NBOMe** and fit the data to a sigmoidal dose-response curve to determine the EC_{50} (potency) and E_{max} (efficacy) relative to the maximal response of the reference agonist, 5-HT.

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